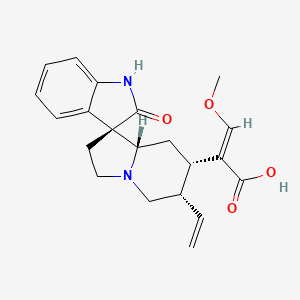
18,19-Dehydrocorynoxinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Research indicates that 18,19-dehydrocorynoxinic acid exhibits neuroprotective properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release in primary cultured rat cortical microglia with an IC50 ranging from 13.7 to 19.0 μM. This suggests its potential use in treating neuroinflammatory conditions and neurodegenerative diseases .
Cardiovascular Benefits
The compound has also been studied for its cardiovascular effects. It has shown promise in lowering blood pressure and inducing vasodilation. In vitro studies have indicated that it can significantly inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF-BB), thereby potentially preventing vascular proliferative diseases such as atherosclerosis .
Study on Neuroprotective Activities
A notable study focused on the isolation and identification of metabolites of isocorynoxeine (a related alkaloid) and their neuroprotective activities in HT22 cells. The findings suggested that these metabolites, including this compound, could protect against oxidative stress-induced cell death, further supporting its application in neuroprotection .
Clinical Implications
In clinical settings, the compound's efficacy has been evaluated concerning its pharmacokinetics and safety profile. A study involving the administration of isocorynoxeine derivatives showed that these compounds could be detected in rat plasma and bile after oral administration, indicating their bioavailability and potential therapeutic relevance .
Data Tables
| Property | Value |
|---|---|
| IC50 for NO release | 13.7 - 19.0 μM |
| Effects on VSMCs | Inhibition of PDGF-BB-induced proliferation (25.0 - 88.0%) |
| Bioavailability | Detected in plasma and bile post-administration |
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1 |
Clave InChI |
ZGSZUQKKUBVUPV-DPVGDGHMSA-N |
SMILES isomérico |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |
SMILES canónico |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |
Sinónimos |
18,19-dehydrocorynoxinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















